1H,1H,2H,2H-Perfluorohexyl bromide
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Overview
Description
1H,1H,2H,2H-Perfluorohexyl bromide is a fluorinated organic compound with the molecular formula C6H4BrF9. It is characterized by the presence of a bromine atom and multiple fluorine atoms, which contribute to its unique chemical properties. This compound is often used in various industrial and research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,1H,2H,2H-Perfluorohexyl bromide can be synthesized through several methods. One common approach involves the bromination of perfluorohexane using bromine or hydrogen bromide under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are designed to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated control systems are employed to achieve efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions: 1H,1H,2H,2H-Perfluorohexyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.
Reduction Reactions: The compound can be reduced to form perfluorohexane by using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Although less common, oxidation can occur under specific conditions, leading to the formation of perfluorohexyl alcohols or acids.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide or ammonia in polar solvents such as water or alcohols.
Reduction Reactions: Often use strong reducing agents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Oxidation Reactions: Require oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed:
Substitution Reactions: Produce various substituted perfluorohexyl derivatives.
Reduction Reactions: Yield perfluorohexane.
Oxidation Reactions: Form perfluorohexyl alcohols or acids.
Scientific Research Applications
1H,1H,2H,2H-Perfluorohexyl bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of fluorinated compounds and as a building block for more complex molecules.
Biology: Employed in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in medical imaging.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of 1H,1H,2H,2H-Perfluorohexyl bromide involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the fluorine atoms contribute to the compound’s stability and reactivity. The presence of multiple fluorine atoms also enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and other hydrophobic environments.
Comparison with Similar Compounds
1H,1H,2H,2H-Perfluorohexyl bromide can be compared with other similar compounds, such as:
1H,1H,2H,2H-Perfluorohexyl iodide: Similar in structure but contains an iodine atom instead of bromine, leading to different reactivity and applications.
1H,1H,2H,2H-Perfluorooctyl bromide: Contains a longer carbon chain, resulting in different physical and chemical properties.
1H,1H,2H,2H-Perfluorodecyl bromide: Even longer carbon chain, used in applications requiring higher hydrophobicity and chemical resistance.
Uniqueness: this compound is unique due to its specific combination of bromine and fluorine atoms, which impart distinct reactivity and stability. Its relatively short carbon chain compared to other perfluorinated compounds makes it suitable for applications where lower molecular weight and higher volatility are desired.
Properties
IUPAC Name |
6-bromo-1,1,1,2,2,3,3,4,4-nonafluorohexane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF9/c7-2-1-3(8,9)4(10,11)5(12,13)6(14,15)16/h1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFSAZKDTBRQDY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371297 |
Source
|
Record name | 1H,1H,2H,2H-Perfluorohexyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.99 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38436-14-5 |
Source
|
Record name | 1H,1H,2H,2H-Perfluorohexyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-3,3,4,4,5,5,6,6,6-nonafluorohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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